molecular formula C10H12BrN B3100785 6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1375302-92-3

6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3100785
CAS No.: 1375302-92-3
M. Wt: 226.11
InChI Key: CISXTPCBPUYQGO-UHFFFAOYSA-N
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Description

6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline: is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 8th position on the tetrahydroisoquinoline skeleton. Tetrahydroisoquinolines are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 8-methyl-1,2,3,4-tetrahydroisoquinoline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of novel compounds with potential biological activities .

Biology: In biological research, this compound is studied for its potential interactions with biological targets such as enzymes and receptors. It is used in structure-activity relationship (SAR) studies to understand the impact of structural modifications on biological activity .

Medicine: The compound has shown promise in medicinal chemistry for the development of drugs targeting various diseases. Its derivatives have been investigated for their potential as anti-cancer, anti-inflammatory, and neuroprotective agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. It is also employed in the synthesis of advanced materials and polymers .

Comparison with Similar Compounds

  • 6-Bromo-1,2,3,4-tetrahydroisoquinoline
  • 8-Methyl-1,2,3,4-tetrahydroisoquinoline
  • 6-Methyl-1,2,3,4-tetrahydroisoquinoline
  • 1,2,3,4-Tetrahydroisoquinoline

Comparison: 6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both a bromine atom and a methyl group on the tetrahydroisoquinoline skeleton. This dual substitution imparts distinct chemical and biological properties to the compound. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Biological Activity

6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C_11H_12BrN, with a molar mass of 226.11 g/mol. The compound features a bicyclic structure with a bromine atom at the 6th position and a methyl group at the 8th position. This unique substitution pattern significantly influences its reactivity and biological interactions due to electronic and steric effects.

Antimicrobial Properties

Research indicates that THIQ derivatives exhibit antimicrobial properties. In particular, this compound has shown potential against various pathogens. Studies have demonstrated that modifications in the THIQ structure can enhance antimicrobial efficacy .

Neuroprotective Effects

Tetrahydroisoquinolines have been studied for their neuroprotective effects, particularly in relation to neurodegenerative disorders such as Parkinson's disease. The structural characteristics of this compound may contribute to its ability to interact with biological targets involved in neuroprotection .

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. Various THIQ analogs have demonstrated cytotoxic effects against cancer cell lines. The specific interactions of this compound with cellular targets could lead to the development of novel anticancer therapies .

Structure-Activity Relationship (SAR)

The SAR studies of THIQ derivatives indicate that the position and type of substituents play crucial roles in determining biological activity. The presence of a bromine atom at the 6th position enhances the compound's binding affinity to specific receptors and enzymes compared to other halogenated analogs .

Compound NameKey DifferencesBiological Activity
6-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinolineChlorine instead of bromineReduced efficacy against certain pathogens
6-Fluoro-8-methyl-1,2,3,4-tetrahydroisoquinolineFluorine instead of bromineAltered neuroprotective effects
6-Iodo-8-methyl-1,2,3,4-tetrahydroisoquinolineIodine instead of brominePotentially increased cytotoxicity

Case Studies

Recent studies have highlighted the pharmacological potential of this compound:

  • Neuroprotection in Animal Models : A study demonstrated that administration of this compound in rodent models provided significant neuroprotection against neurotoxic agents associated with Parkinson's disease .
  • Antimicrobial Efficacy : In vitro assays showed that this compound exhibited notable activity against strains of bacteria resistant to conventional antibiotics .
  • Cytotoxicity Against Cancer Cell Lines : In a comparative study involving various THIQ derivatives, this compound showed promising results in inhibiting the growth of specific cancer cell lines while maintaining lower toxicity towards normal cells .

Properties

IUPAC Name

6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-4-9(11)5-8-2-3-12-6-10(7)8/h4-5,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISXTPCBPUYQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1CNCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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